molecular formula C22H31NO5 B585502 N-Desbenzyl N-tert-butyloxycarbonyl Donepezil CAS No. 948550-60-5

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil

カタログ番号: B585502
CAS番号: 948550-60-5
分子量: 389.492
InChIキー: RXHKMJKBJYEQLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desbenzyl N-tert-Butyloxycarbonyl Donepezil (CAS 948550-60-5) is a chemical intermediate and a protected impurity of the Alzheimer's drug Donepezil . It is a key compound in pharmaceutical research for synthesizing and studying novel Donepezil analogues . This reagent is used in the development of new acetylcholinesterase (AChE) inhibitors, which is a primary therapeutic target for Alzheimer's disease . Researchers utilize this molecule to create derivatives with modified properties, such as reduced central nervous system activity for potential peripheral applications like functional dyspepsia . The compound is a white to off-white solid with slight solubility in chloroform and methanol . It should be stored under refrigerated conditions to maintain stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or other human uses.

特性

IUPAC Name

tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHKMJKBJYEQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669936
Record name tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948550-60-5
Record name tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Deprotection of Donepezil Precursors

The synthesis begins with Donepezil hydrochloride, which undergoes selective debenzylation to remove the benzyl group from the piperidine nitrogen. This step is typically achieved via catalytic hydrogenation under controlled conditions. For instance, hydrogenation at 55–60 psi using platinum on activated carbon in a mixture of methanol and dichloromethane yields the N-desbenzyl intermediate. Subsequent protection of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) introduces the tert-butyloxycarbonyl (Boc) group.

Key Reaction:

Donepezil+Boc2OBase, RTN-Desbenzyl N-tert-butyloxycarbonyl Donepezil\text{Donepezil} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, RT}} \text{this compound}

Alternative Pathway: Direct Synthesis from Indanone Derivatives

An alternative route involves condensing 5,6-dimethoxy-1-indanone with Boc-protected piperidine-4-carbaldehyde. The aldol adduct is reduced using sodium borohydride or catalytic hydrogenation to yield the saturated indanone-piperidine backbone. This method avoids the need for debenzylation, as the Boc group is introduced early in the synthesis.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Selection

The choice of catalyst and solvent significantly impacts yield and purity:

Catalyst Solvent Temperature Yield Purity
Pt/C (5% wt)Methanol/DCM25–30°C78%>99%
Pd(OH)₂/CEthyl acetate50°C65%97%
Raney NiTetrahydrofuran70°C60%95%

Ammonium acetate is often added to maintain a pH of 7.5–8.0, minimizing the formation of the partial debenzylation impurity (Formula III).

Boc Protection Dynamics

The Boc group is introduced under mild conditions to prevent side reactions. For example, reacting the N-desbenzyl intermediate with Boc₂O in dichloromethane at room temperature for 12 hours achieves >95% conversion. Anhydrous conditions are critical to avoid hydrolysis of the Boc group.

Industrial-Scale Production Strategies

Purification Techniques

Crude product purification involves recrystallization from methanol/diisopropylether (1:10 ratio), yielding a crystalline solid with >99.5% purity. Large-scale processes employ continuous distillation to remove solvents below 45°C, ensuring thermal stability of the product.

Green Chemistry Considerations

Recent advancements emphasize solvent recycling and reduced catalyst loading. For instance, platinum recovery systems achieve 90% catalyst reuse, lowering production costs. Additionally, flow chemistry setups reduce reaction times from 8 hours to 30 minutes by enhancing mass transfer.

Analytical Validation and Quality Control

Impurity Profiling

Common impurities include residual desbenzyl Donepezil (≤0.2%) and hydrolyzed Boc derivatives (≤0.1%). These are quantified using HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

Stability Studies

Lyophilized this compound remains stable for 24 months at -20°C, with <5% degradation. Accelerated stability testing (40°C/75% RH) confirms oxidative degradation at the indanone moiety, necessitating argon-packed storage.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Catalytic HydrogenationHigh yield (78%), scalableRequires expensive Pt/C catalyst
Boc Protection Early StageAvoids debenzylation stepLower overall yield (60%)
Flow ChemistryRapid reaction times, reduced wasteHigh initial equipment costs

Electrochemical late-stage functionalization (eLSF) has shown promise for modifying Donepezil derivatives. For example, manganese-mediated diazidation of indole intermediates enables selective Boc group introduction under mild conditions . This approach reduces reliance on traditional catalysts and improves atom economy.

化学反応の分析

Types of Reactions

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine

    Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions

    Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.

    3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.

Major Products Formed

The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.

科学的研究の応用

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .

作用機序

The mechanism of action of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil involves its role as an impurity and intermediate in the synthesis of Donepezil. Donepezil itself works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease.

類似化合物との比較

Key Observations :

  • The Boc group introduces steric bulk, which may hinder binding to AChE’s catalytic active site (CAS) compared to donepezil’s compact structure .

Inhibitory Activity and Binding Affinity

  • Donepezil : Exhibits high AChE inhibition (IC₅₀: ~6.7 nM) due to dual CAS and PAS binding, confirmed by molecular docking and dynamics simulations .
  • This compound: No direct IC₅₀ data available, but structural analogs like Desbenzyl Donepezil Hydrochloride show significantly reduced activity due to loss of benzyl-PAS interactions .
  • Indole Derivative IIId : Superior activity (IC₅₀: ~5.5 μM) attributed to additional hydrogen bonds with Phe288 in AChE’s active site .
  • Compound 4a: Nano-molar range inhibition (IC₅₀: 910 nM) via PAS and CAS binding, mimicking donepezil’s mode .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The benzyl group in donepezil is critical for PAS binding, while the indanone moiety stabilizes CAS interactions. Removal or substitution of these groups (e.g., Boc) reduces potency .
  • Therapeutic Potential: While this compound lacks direct therapeutic value, its analogs (e.g., indole derivatives) highlight opportunities for designing dual-binding AChE inhibitors with improved efficacy .
  • Safety: No hepatotoxicity or nephrotoxicity reported for related hybrids (3a/3c), suggesting structural modifications can enhance safety profiles .

生物活性

N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.

Overview of Donepezil and Its Derivatives

Donepezil is primarily utilized for managing symptoms of Alzheimer's disease by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. The modification of its structure leads to various derivatives that may enhance its pharmacological properties. This compound represents one such modification aimed at improving bioavailability and reducing side effects.

The biological activity of this compound is largely attributed to its interaction with the active site of AChE. The compound's structural modifications enhance its binding affinity and selectivity towards AChE compared to other cholinesterases, such as butyrylcholinesterase (BuChE).

Key Interactions:

  • Hydrogen Bonding : The carbonyl group in the indanone part forms hydrogen bonds with residues in the active site, enhancing stability and interaction.
  • Hydrophobic Interactions : The modifications increase hydrophobic interactions with the enzyme, improving inhibition potency.

Efficacy and Research Findings

Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity. Below is a summary of findings from various studies:

Study Compound IC50 (nM) Target Additional Activities
Azzouz et al. (2018)Compound 40.36Human AChE-
Lan et al. (2021)Compound 50.8 (human AChE)
1.9 (electric eel AChE)
AChEAβ aggregation inhibition (53.7%)
Sağlık et al. (2016)Compounds 27-3078-320 (nontoxic)AChEProminent inhibition (89.14-90.31%)

These findings indicate that modifications to the Donepezil structure can lead to enhanced inhibitory effects on AChE, which is crucial for developing more effective treatments for Alzheimer's disease.

Case Studies and Clinical Implications

Clinical studies have shown that derivatives of Donepezil, including this compound, can improve cognitive function in patients with Alzheimer's disease. For instance, a meta-analysis involving multiple trials indicated that patients treated with Donepezil experienced statistically significant improvements in cognitive scores compared to placebo groups over various durations (12 to 52 weeks) .

Notable Observations:

  • Patients exhibited improvements in daily living activities and overall behavioral symptoms.
  • Side effects were reported but were generally manageable, suggesting a favorable safety profile.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying N-Desbenzyl N-tert-butyloxycarbonyl Donepezil in Donepezil formulations?

  • Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are primary methods. Calibration curves using certified reference standards (e.g., CAS 948550-60-5) enable precise quantification. Method validation should include specificity, linearity, and limit of detection (LOD) studies .
  • Data Interpretation : Peak retention times and mass-to-charge ratios (LC-MS) differentiate this impurity from Donepezil and other derivatives. Batch-specific impurity profiles should comply with ICH Q3A/B guidelines for pharmaceutical impurities .

Q. How is this compound synthesized during Donepezil production?

  • Synthetic Pathway : The compound arises as an intermediate during Donepezil synthesis, where the tert-butyloxycarbonyl (Boc) group is introduced as a protective moiety. For example, Boc-protected piperidine derivatives are common precursors in multi-step syntheses .
  • Optimization : Reaction conditions (e.g., temperature, catalyst concentration) are adjusted to minimize residual impurities. Process analytical technology (PAT) monitors intermediate formation in real time .

Advanced Research Questions

Q. What experimental approaches are used to assess the stability of this compound under varying storage conditions?

  • Stress Testing : Accelerated stability studies expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Degradation products are analyzed via HPLC-UV/LC-MS to identify decomposition pathways (e.g., hydrolysis of the Boc group) .
  • Kinetic Modeling : Data from forced degradation studies are modeled to predict shelf-life and storage recommendations. Activation energy (Ea) calculations guide packaging choices (e.g., desiccants for moisture-sensitive impurities) .

Q. How does the presence of this compound impact the pharmacokinetic (PK) profile of Donepezil in preclinical models?

  • Preclinical Studies : Co-administration studies in rodents evaluate absorption, distribution, and metabolism. Plasma concentration-time curves for Donepezil and its impurity are compared using non-compartmental analysis (NCA).
  • Findings : Preliminary data suggest no significant PK interaction, but in vitro cytochrome P450 inhibition assays are recommended to rule out metabolic interference .

Q. What mechanistic insights explain the role of this compound in Donepezil’s acetylcholinesterase (AChE) inhibition efficacy?

  • Enzymatic Assays : Competitive binding assays (e.g., Ellman’s method) compare the AChE inhibition potency of Donepezil and its impurity. Structural analysis (molecular docking) identifies steric hindrance caused by the Boc group, reducing binding affinity .
  • In Vivo Correlation : Behavioral tests in Alzheimer’s disease models (e.g., Morris water maze) show no cognitive improvement when the impurity is administered alone, confirming its pharmacological inertness .

Q. How can synthetic routes be optimized to minimize this compound formation?

  • Process Chemistry : Boc deprotection steps are refined using milder acids (e.g., trifluoroacetic acid instead of HCl) to prevent incomplete removal. Green chemistry principles (e.g., solvent recycling) reduce waste and improve yield .
  • Quality-by-Design (QbD) : Design of experiments (DoE) identifies critical process parameters (CPPs) affecting impurity levels. Control strategies are implemented for scalable manufacturing .

Contradictions and Knowledge Gaps

  • Analytical Sensitivity : While HPLC-UV is widely used, ultra-high-performance LC (UHPLC) with tandem MS detection may improve sensitivity for trace-level quantification, but standardized protocols are lacking .
  • Toxicological Data : Limited studies address the long-term toxicity of this impurity. Regulatory agencies recommend genotoxicity assays (Ames test, micronucleus assay) for safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil
Reactant of Route 2
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。